2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide

Vue d'ensemble

Description

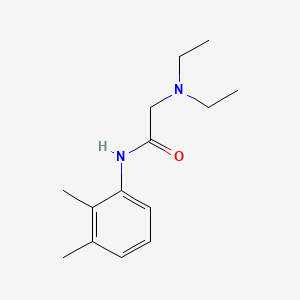

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylphenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:

Step 1: Activation of 2,3-dimethylphenylacetic acid with dicyclohexylcarbodiimide to form an active ester intermediate.

Step 2: Nucleophilic attack by diethylamine on the activated ester to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Pharmacological Applications

Analgesic Properties:

- This compound is primarily recognized for its local anesthetic properties similar to lidocaine. It acts by blocking sodium channels, thereby inhibiting nerve impulse conduction.

- Case Study: Research indicates that derivatives of this compound have been evaluated for their efficacy in pain management protocols, particularly in dental procedures where local anesthesia is critical.

Antiarrhythmic Activity:

- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential use in treating cardiac arrhythmias. The compound exhibits prolonged antiarrhythmic effects, making it suitable for managing irregular heartbeats.

- Data Table: Antiarrhythmic Efficacy

Medicinal Chemistry

Drug Development:

- The compound serves as a scaffold for developing new therapeutic agents. Modifications to its structure can yield derivatives with enhanced pharmacological profiles.

- Example: Variants of this compound have been synthesized and tested for improved solubility and bioavailability.

Case Study:

- A study highlighted the synthesis of novel analogs derived from this compound that showed improved efficacy against specific cancer cell lines by targeting fatty acid synthase pathways.

Safety Evaluation:

- Toxicological evaluations are crucial in determining the safety profile of the compound. Studies have shown that while it possesses beneficial pharmacological properties, it also exhibits certain toxic effects at higher concentrations.

Case Study:

Mécanisme D'action

The mechanism of action of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide

- 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. The 2,3-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct biological activities and applications.

Activité Biologique

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide, often referred to as DEAL, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O. The compound features a diethylamino group, which is known to influence its pharmacological properties. The presence of the 2,3-dimethylphenyl moiety adds to its structural complexity and may enhance its biological interactions.

The mechanism through which DEAL exerts its biological effects involves several biochemical pathways:

- Ion Channel Modulation : Similar to lidocaine, DEAL may interact with sodium channels, affecting neuronal excitability and potentially serving as a local anesthetic.

- Receptor Interactions : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmission and providing analgesic effects.

- Stabilization of Membranes : The diethylamino group can increase membrane fluidity, thereby enhancing the drug's efficacy in penetrating cellular membranes.

Biological Activity

Research has indicated several key biological activities associated with DEAL:

- Analgesic Effects : Studies suggest that DEAL exhibits local anesthetic properties comparable to established drugs like lidocaine. Its efficacy in pain management has been demonstrated through various in vitro and in vivo models.

- Antiarrhythmic Properties : Preliminary findings indicate that DEAL may possess antiarrhythmic effects, making it a candidate for treating cardiac arrhythmias. This is particularly relevant given the structural similarities to other antiarrhythmic agents.

- Neuroprotective Effects : Molecular docking studies suggest that DEAL may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

A study utilizing density functional theory (DFT) reported that the π → π* interactions in DEAL significantly enhance its stability and biological activity . Additionally, cyclic voltammetry studies indicated favorable electrochemical properties that could correlate with its pharmacological effects.

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Lidocaine | Local anesthetic, antiarrhythmic | Established drug with extensive use |

| DEAL | Analgesic, potential antiarrhythmic | Emerging candidate with promising results |

Pharmacokinetics

The pharmacokinetic profile of DEAL is critical for understanding its therapeutic potential. Factors such as absorption rate, distribution volume, metabolism, and excretion pathways are essential for determining dosage regimens and expected efficacy in clinical settings.

Propriétés

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNDUNVOBOZDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142713-08-4 | |

| Record name | 2-Diethylamino-2',3'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIETHYLAMINO-2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6451W1541N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.